molecular formula C20H31N3O3 B2639735 1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034505-87-6

1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2639735
CAS No.: 2034505-87-6
M. Wt: 361.486
InChI Key: TUFUYMGJFFPOTL-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H31N3O3 and its molecular weight is 361.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of novel compounds with potential antinociceptive activity and opioid receptor profiles. Through strategic substitutions and structural variants, researchers have explored its applications in enhancing antinociceptive activity, demonstrating the compound's versatility in medicinal chemistry research (Bays et al., 1989).
  • Mannich bases bearing the pyrazolone moiety, synthesized through reactions involving similar compounds, have been characterized and evaluated for electrochemical behavior. This highlights the compound's role in synthesizing novel chemical entities with potential applications in various scientific and industrial fields (Naik et al., 2013).

Molecular Structure Analysis

  • Detailed crystal structure analysis of similar urea compounds provides insights into their molecular arrangement and interactions. Such studies are crucial for understanding the compound's properties and designing derivatives with enhanced activity or stability (Jeon et al., 2015).

Application in Organic Synthesis

  • Research on modified Biginelli reaction conditions showcases the compound's utility in synthesizing diverse organic molecules, such as (pyrano)chromenones. This underscores its importance in organic synthesis, offering pathways to new chemicals and materials (Strashilina et al., 2018).
  • Studies on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors indicate the compound's potential in developing treatments for diseases related to acetylcholine dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).

Antimicrobial Activity

  • Synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas reveal moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (Reddy et al., 2003).

Properties

IUPAC Name

1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c24-20(21-10-15-26-19-4-2-1-3-5-19)22-16-17-6-11-23(12-7-17)18-8-13-25-14-9-18/h1-5,17-18H,6-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUYMGJFFPOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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